molecular formula C11H10O4 B14715450 2-Oxo-3-phenyloxolane-3-carboxylic acid CAS No. 19340-59-1

2-Oxo-3-phenyloxolane-3-carboxylic acid

Cat. No.: B14715450
CAS No.: 19340-59-1
M. Wt: 206.19 g/mol
InChI Key: OTTUTEPQQUSVLH-UHFFFAOYSA-N
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Description

2-Oxo-3-phenyloxolane-3-carboxylic acid is a high-value synthetic intermediate designed for advanced chemical and pharmaceutical research. This compound features a unique oxolane (tetrahydrofuran) ring system incorporating a ketone and a carboxylic acid functional group, making it a versatile and multifunctional building block for constructing more complex molecular architectures. Its structure is particularly valuable in medicinal chemistry for the development of novel bioactive molecules. The phenyl and carboxylic acid substituents on the oxolane ring make it a promising scaffold for creating potential inhibitors of key enzymes, similar to other privileged structures in drug discovery . Researchers can utilize this compound to explore structure-activity relationships (SAR) by further derivatization, such as amide coupling at the carboxylic acid group or utilizing the ketone for nucleophilic addition reactions. It is supplied as a research-grade material strictly for laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

CAS No.

19340-59-1

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-oxo-3-phenyloxolane-3-carboxylic acid

InChI

InChI=1S/C11H10O4/c12-9(13)11(6-7-15-10(11)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)

InChI Key

OTTUTEPQQUSVLH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-phenyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with glyoxylic acid in the presence of a catalyst to form the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Oxo-3-phenyloxolane-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-phenyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Oxo-3-phenyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors, leading to modulation of biochemical processes.

Comparison with Similar Compounds

Positional Isomer: 2-Oxo-5-phenyloxolane-3-carboxylic Acid

Key Data () :

  • CAS : 6005-95-4
  • Molecular Formula : C₁₁H₁₀O₄
  • Molecular Weight : 206.2 g/mol
  • PubChem CID : 254288
  • Structure : Differs in the phenyl group’s position (C5 vs. C3 on the oxolane ring).

Comparison :

Property 2-Oxo-3-phenyloxolane-3-carboxylic Acid (Target) 2-Oxo-5-phenyloxolane-3-carboxylic Acid (Isomer)
Phenyl Position Position 3 Position 5
Ring Strain Likely higher due to steric hindrance at C3 Reduced steric clash (phenyl at C5)
Solubility Lower (polar groups adjacent) Higher (phenyl distal to carboxylic acid)
Synthetic Utility Potential chiral intermediates in drug design Used in bulk synthesis (American Elements)

Functional Group Variant: 2-(Propan-2-yl)oxolane-3-carboxylic Acid

Key Data () :

  • CAS : 1490063-59-6
  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.2 g/mol
  • Structure : Replaces the phenyl and ketone groups with an isopropyl (-CH(CH₃)₂) substituent at C2.

Comparison :

Property 2-Oxo-3-phenyloxolane-3-carboxylic Acid (Target) 2-(Propan-2-yl)oxolane-3-carboxylic Acid
Substituent Type Phenyl + ketone (electron-withdrawing) Isopropyl (electron-donating)
Molecular Weight ~206.2 g/mol (estimated) 158.2 g/mol
Lipophilicity (LogP) Higher (aromatic ring) Lower (aliphatic chain)
Applications Potential pharmaceutical precursor Industrial synthesis (e.g., surfactants)

Macrocyclic Analogs: Pharmacopeial Derivatives

Example () :

  • Compound: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid.
  • Comparison :
    • Complexity : The pharmacopeial compound incorporates thiazolidine and peptide-like motifs, contrasting with the simpler oxolane core of the target compound.
    • Function : Designed for high bioactivity (e.g., enzyme inhibition) vs. the target’s role as a synthetic intermediate .

Research Implications and Industrial Relevance

Structural Insights :

  • Positional isomerism (C3 vs. C5 phenyl) significantly alters solubility and reactivity, guiding solvent selection in synthesis .
  • Electron-withdrawing groups (e.g., ketone) enhance electrophilicity, critical for nucleophilic addition reactions.

Industrial Applications :

  • 2-Oxo-5-phenyloxolane-3-carboxylic acid : Supplied by American Elements in bulk for material science .
  • 2-(Propan-2-yl)oxolane-3-carboxylic acid : Used in high-purity formulations for electronics or surfactants .

Pharmacological Potential: The target compound’s bicyclic structure mimics motifs in β-lactam antibiotics (e.g., penicillins in ), suggesting utility in drug design .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Oxo-3-phenyloxolane-3-carboxylic acid derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives of structurally similar compounds (e.g., 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acids) are synthesized via refluxing intermediates with anhydrides (e.g., propionic, butyric, or valeric anhydrides) for 3 hours, followed by crystallization in solvent mixtures like CHCl3:petroleum ether . Optimization involves adjusting anhydride chain length, solvent polarity, and crystallization time to improve yields (60–80%) and purity. IR and ¹H NMR are critical for verifying ester/lactone formation and substituent positioning .

Q. What purification techniques are effective for isolating 2-Oxo-3-phenyloxolane-3-carboxylic acid intermediates?

  • Methodology : After aqueous workup, filtration and solvent-based crystallization (e.g., CH3CN:water or CHCl3:diisopropylether) are standard . Purity is monitored via melting point analysis and spectroscopic consistency (e.g., absence of hydroxyl peaks in IR post-acylation) . For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients may supplement traditional methods .

Q. Which spectroscopic techniques are essential for structural confirmation of 2-Oxo-3-phenyloxolane-3-carboxylic acid?

  • Methodology :

  • IR spectroscopy : Identifies carbonyl stretches (C=O lactone: ~1740 cm⁻¹; carboxylic acid: ~1689 cm⁻¹) .
  • ¹H NMR : Resolves substituent environments (e.g., methylene protons at δ 5.19–5.21 ppm for CH2OCO groups) .
  • X-ray crystallography : Validates stereochemistry and crystal packing, as demonstrated for analogous chromene-carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Oxo-3-phenyloxolane-3-carboxylic acid in novel reactions?

  • Methodology : Density functional theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the lactone ring’s carbonyl group may exhibit higher electrophilicity, guiding functionalization strategies. Molecular dynamics simulations can model solvent effects on reaction pathways .

Q. What approaches resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodology :

  • Dynamic NMR : Detects conformational flexibility (e.g., keto-enol tautomerism) that may cause NMR/X-ray discrepancies .
  • Variable-temperature crystallography : Captures structural changes at different thermal states .
  • Comparative analysis : Cross-validate data with structurally defined analogs (e.g., 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid) .

Q. How can stereochemical outcomes in reactions involving 2-Oxo-3-phenyloxolane-3-carboxylic acid be systematically analyzed?

  • Methodology :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to separate enantiomers .
  • Circular dichroism (CD) : Correlates absolute configuration with Cotton effects .
  • Stereodescriptor notation : Apply IUPAC conventions (e.g., (2S,3R) for tetrahydrofuran derivatives) to avoid ambiguity .

Q. What strategies mitigate decomposition of 2-Oxo-3-phenyloxolane-3-carboxylic acid under varying pH and temperature conditions?

  • Methodology :

  • Stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Buffer optimization : Phosphate buffers (pH 6–7) minimize lactone ring hydrolysis .
  • Lyophilization : Preserve labile compounds by removing water without thermal stress .

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